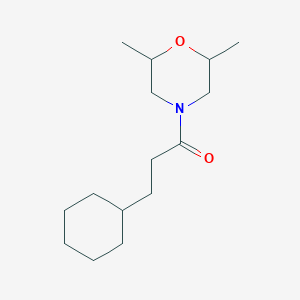

![molecular formula C16H12ClNO5S2 B4057534 dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057534.png)

dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Vue d'ensemble

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazole derivatives have been synthesized using various methods. For example, model reaction optimization was performed in terms of different basic conditions by using K2CO3 (Potassium carbonate), Cs2CO3 (Cesium carbonate), DBU (1,8-Diazabicyclo [5.4.0]undec-7-ene) and triethylamine along with temperature factor .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A novel compound, synthesized through the cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, demonstrates the versatility of thiohydantoin fused to pyrrolidine structures. This synthesis is part of research exploring the structural characterization of compounds with potential antimicrobial activity. The structural characterization utilized NMR, FT-IR, MS, and HRMS techniques, alongside single crystal X-ray diffraction, to determine the stereochemistry of the compound. The study suggests that the structural features of such compounds could be exploited for designing new molecules with desired biological activities (Nural et al., 2018).

Chemical Reactivity and Transformations

The reactivity of related compounds under various conditions can lead to the synthesis of a wide range of heterocyclic compounds, highlighting the potential of these structures for further chemical modifications. For instance, the reaction of dimethyl allene-1,3-dicarboxylate has been shown to produce bicyclic and tricyclic heterocyclic compounds involving nitrogen, sulfur, and carbon as nucleophiles, demonstrating the compound's utility in heterocyclic synthesis (Doad et al., 1988).

Potential Biological Activities

The synthesis and investigation of compounds similar in structure to dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate have led to discoveries of potential biological activities. For example, certain derivatives have shown antimicrobial and antifungal activities, indicating the potential of these compounds in pharmaceutical applications. The antimicrobial activity study of a bicyclic thiohydantoin fused to pyrrolidine compound against standard bacterial and mycobacterial strains revealed significant antibacterial and antimycobacterial activities, suggesting the compound's potential in treating infectious diseases (Nural et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S2/c1-22-14(19)10-9(7-3-5-8(17)6-4-7)11-13(18-16(21)25-11)24-12(10)15(20)23-2/h3-6,9H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMXMIVAMHZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)Cl)SC(=O)N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

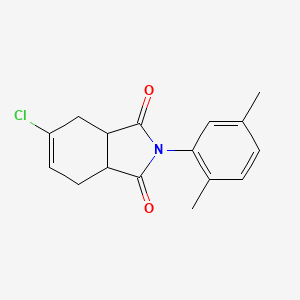

![methyl 4-(3-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4057459.png)

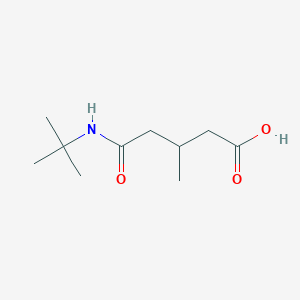

![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4057467.png)

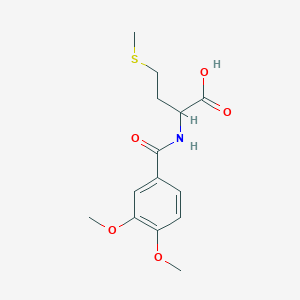

![1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4057476.png)

![1-(4-morpholinyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]phthalazine](/img/structure/B4057477.png)

![1-[4-(5-bromo-2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4057490.png)

![3-ethyl 8-methyl 4-[(3-pyridinylmethyl)amino]-3,8-quinolinedicarboxylate](/img/structure/B4057496.png)

![methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate](/img/structure/B4057507.png)

![N-[(1-adamantylamino)carbonothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4057509.png)

![4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4057528.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B4057537.png)